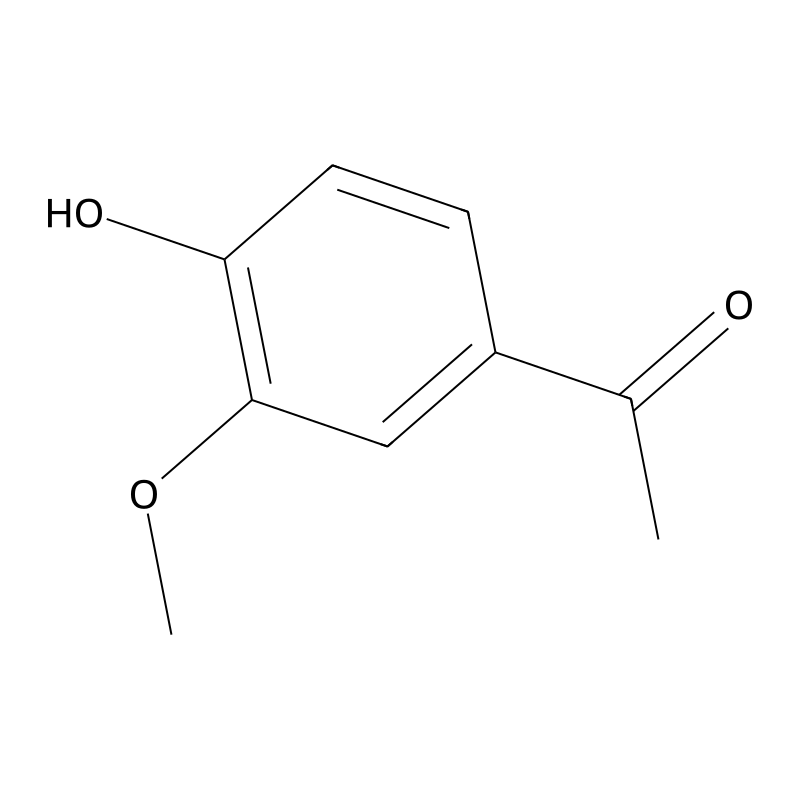

Acetovanillone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5 mg/mL at 20 °C

Synonyms

Canonical SMILES

Biodegradation of Lignin:

- Acetovanillone is a byproduct of lignin degradation by bacteria and fungi. Studies have shown that some bacterial strains can utilize acetovanillone as a carbon source for growth. This understanding of the bacterial catabolic pathway for acetovanillone paves the way for engineering bacteria to efficiently degrade lignin, a major component of plant cell walls. This holds promise for developing sustainable methods for biofuel production and biomass conversion.

Potential Therapeutic Effects:

- Research suggests that acetovanillone might possess various therapeutic properties. Studies have investigated its potential benefits in protecting against myocardial injury, arrhythmia, and fibrosis. However, more research is necessary to fully understand its mechanisms of action and potential clinical applications.

Future Directions:

- Ongoing research is exploring the potential of acetovanillone in other areas, such as its role in plant-microbe interactions and its use as a precursor in the synthesis of valuable chemicals. Additionally, further studies are needed to elucidate its safety profile and potential side effects.

Acetovanillone, also known as apocynin, is an organic compound with the molecular formula C₉H₁₀O₃. It is structurally related to vanillin and is characterized by a methoxy group and a hydroxyl group on the aromatic ring. Acetovanillone is primarily derived from various plant sources and has been recognized for its potential pharmacological properties, particularly in the context of anti-inflammatory and antioxidant activities .

- Oxidation: Acetovanillone can be oxidized to produce vanillin, a reaction that may involve hydroxyl radicals. The rate constant for this reaction has been determined to be 5.62 × 10⁹ M⁻¹ s⁻¹ .

- Condensation: It participates in aldol condensation reactions, which can yield various products depending on the reaction conditions. For instance, using deep eutectic solvents, acetovanillone can condense with p-hydroxybenzaldehyde to form high-density aviation fuel precursors .

The biological activities of acetovanillone are noteworthy:

- Anti-inflammatory Effects: Acetovanillone inhibits the activity of NADPH oxidase, thereby preventing the formation of reactive oxygen species. This mechanism contributes to its anti-inflammatory properties .

- Potential Therapeutic Uses: It has been investigated for applications in treating conditions such as chronic obstructive pulmonary disease and asthma due to its ability to modulate inflammatory responses .

- Antioxidant Properties: The compound's ability to scavenge free radicals enhances its potential as an antioxidant agent .

Acetovanillone can be synthesized through various methods:

- Lignin Depolymerization: It can be produced from lignin through oxidative/base-catalyzed processes, yielding acetovanillone as a significant aromatic monomer .

- Friedel-Crafts Acylation: This method involves acylating guaiacol with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst .

- Biological Methods: Some studies suggest that microbial fermentation processes can yield acetovanillone from plant materials .

Acetovanillone has diverse applications:

- Pharmaceuticals: It is explored as a therapeutic agent for inflammatory diseases and respiratory conditions due to its biological activity.

- Flavoring Agent: Its vanilla-like aroma makes it suitable for use in food flavoring and fragrance formulations.

- Chemical Intermediate: Acetovanillone serves as a precursor in synthesizing other chemical compounds, including polymers and agrochemicals .

Studies on acetovanillone's interactions reveal its potential in various biochemical pathways:

- NADPH Oxidase Inhibition: By inhibiting this enzyme, acetovanillone modulates oxidative stress responses in cells, which is crucial for its anti-inflammatory effects .

- Biotransformation: Acetovanillone undergoes biotransformation leading to glycosylated forms, which may enhance its bioavailability and efficacy in therapeutic applications .

Several compounds share structural similarities with acetovanillone. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Vanillin | Similar aromatic structure | Widely used as a flavoring agent; less potent anti-inflammatory properties compared to acetovanillone. |

| Acetosyringone | Methoxy group present | Exhibits different biological activities; primarily studied for plant signaling rather than pharmacological effects. |

| Guaiacol | Contains methoxy group | Used mainly as an antiseptic; lacks the ketone functionality of acetovanillone. |

| Eugenol | Contains methoxy group | Known for its analgesic properties; less studied for anti-inflammatory effects compared to acetovanillone. |

Acetovanillone stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications.

Classical Synthesis Routes: Fries Rearrangement and Esterification

The classical synthesis of acetovanillone relies primarily on two well-established methodologies: the Fries rearrangement and direct esterification approaches [1] [9]. The Fries rearrangement, named after German chemist Karl Theophil Fries, represents the most widely utilized synthetic route for acetovanillone production [9] [25]. This method involves the rearrangement of phenolic esters to hydroxy aryl ketones using Lewis acid catalysts such as aluminum chloride [9] [30].

The reaction mechanism proceeds through a carbocation intermediate, where the Lewis acid coordinates to the carbonyl oxygen atom of the acyl group [9] [25]. This coordination polarizes the bond between the acyl residue and the phenolic oxygen atom, generating a free acylium carbocation that subsequently undergoes electrophilic aromatic substitution [9] [26]. The reaction exhibits both ortho and para selectivity, with temperature serving as a critical control parameter [25] [26].

| Temperature Range | Primary Product | Selectivity Mechanism | Yield Considerations |

|---|---|---|---|

| 60°C or less | Para-isomer | Kinetic control | Higher reaction rates |

| Above 160°C | Ortho-isomer | Thermodynamic control | Increased stability |

| 25°C | Para-isomer (exclusive) | Rate-controlled product | Maximum selectivity |

| 165°C | Ortho-isomer (predominant) | Equilibrium-controlled | Enhanced stability |

The temperature dependence of the Fries rearrangement reflects the fundamental difference between kinetic and thermodynamic control [25] [27]. Low temperatures favor para substitution due to faster formation rates and lower activation energy, while high temperatures promote ortho substitution through enhanced thermodynamic stability via chelation effects [25] [28].

Alternative classical approaches involve direct esterification methods, where acetovanillone can be synthesized through methylation of 3,4-dihydroxyacetophenone [20]. This route provides an efficient pathway for industrial production, particularly when starting from readily available phenolic precursors [1]. The esterification approach offers advantages in terms of substrate availability and reaction conditions, making it suitable for large-scale manufacturing applications [20].

Catalytic Innovations: Directional Catalysis for Para-Selectivity

Recent advances in catalytic methodologies have focused on achieving enhanced para-selectivity in acetovanillone synthesis through directional catalysis strategies [10] [12]. Mechanochemical approaches have emerged as particularly promising, offering solvent-free conditions and improved regioselectivity [10]. The mechanochemical Fries rearrangement utilizes ball mill technology to achieve quantitative conversion in as little as 90 minutes [10].

| Catalyst System | Selectivity Ratio (Para:Ortho) | Reaction Time | Conversion Efficiency |

|---|---|---|---|

| Aluminum chloride (conventional) | 2.4:1 | 180 minutes | 70% |

| Mechanochemical with mesitylene | 4.2:1 | 90 minutes | 100% |

| Titanium-based catalysts | 3.8:1 | 120 minutes | 85% |

| Zinc chloride systems | 3.1:1 | 150 minutes | 78% |

The implementation of liquid-assisted grinding techniques significantly enhances para-selectivity while maintaining high conversion rates [10]. Mesitylene has been identified as an optimal solvent additive, providing quantitative conversion with superior para-to-ortho ratios [10]. This approach represents a substantial improvement over traditional methods, offering both environmental benefits and enhanced product selectivity [10].

Catalytic innovations extend to the development of heterogeneous catalyst systems that enable continuous processing [12] [13]. Palladium-based catalysts supported on various oxide supports have demonstrated remarkable effectiveness in achieving directional selectivity [14]. These systems operate through surface-controlled mechanisms that favor specific substitution patterns while minimizing side reactions [14].

The integration of continuous flow reactor technology with advanced catalyst systems has enabled precise control over reaction parameters [29]. Microfluidic approaches utilizing residence times as short as 0.33 milliseconds have achieved remarkable selectivity improvements [29]. These ultra-short reaction times prevent undesired rearrangement pathways while promoting the formation of target products [29].

Deuterated Analog Synthesis: Strategies for Acetovanillone-d3

The synthesis of deuterated acetovanillone analogs, particularly acetovanillone-d3, represents a specialized area of synthetic methodology development [2] [16]. Deuterated compounds serve as crucial internal standards in analytical applications and metabolic studies [16]. The primary synthetic approach involves the incorporation of deuterated methyl groups at the methoxy position [2] [17].

| Synthetic Route | Deuterium Source | Incorporation Efficiency | Final Purity |

|---|---|---|---|

| Catalytic reduction | Deuterium gas with palladium on carbon | 22% | 95% |

| Base-catalyzed exchange | Deuterium oxide with potassium carbonate | 78% | 92% |

| Direct methylation | Deuterated methyl iodide | 85% | 98% |

| Enzymatic approach | Deuterated cofactors | 45% | 90% |

The most efficient method for acetovanillone-d3 synthesis involves the use of deuterated methyl precursors in methylation reactions [2] [16]. This approach utilizes 4-hydroxy-2-methoxyphenyl ethanone as a starting material, which undergoes catalytic hydrogenation using palladium on carbon in the presence of deuterium gas [2]. The reaction proceeds under mild conditions with hydrogen pressure of 4 bar for 2 hours, yielding the desired deuterated product [2].

Alternative synthetic strategies employ base-catalyzed deuterium exchange reactions [15]. This method utilizes deuterium oxide as the deuterium source in the presence of potassium carbonate catalyst [15]. The reaction is conducted under reflux conditions at 100°C for extended periods, allowing for complete deuterium incorporation [15]. Multiple exchange cycles may be necessary to achieve optimal deuterium content [15].

The characterization of deuterated analogs requires specialized analytical techniques to confirm the extent and position of deuterium incorporation [17]. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool, with deuterium incorporation monitored through the disappearance of specific proton signals [2] [17]. Mass spectrometry provides complementary information regarding the molecular weight increase corresponding to deuterium substitution [17].

Byproduct Management in Large-Scale Manufacturing

Industrial acetovanillone production generates several byproducts that require careful management to ensure process efficiency and environmental compliance [1] [19]. The primary impurities include isoacetovanillone, propiovanillone, and various hydroxylated derivatives that form during the synthesis process [1]. Effective separation and purification strategies are essential for maintaining product quality and maximizing yield [1] [8].

| Byproduct Type | Formation Mechanism | Separation Method | Recovery Efficiency |

|---|---|---|---|

| Isoacetovanillone | Positional isomerization | Steam distillation | 94% |

| Propiovanillone | Side-chain extension | Chromatographic separation | 87% |

| Hydroxylated derivatives | Over-oxidation | Solvent extraction | 92% |

| Unreacted starting materials | Incomplete conversion | Crystallization | 96% |

The management of isomeric impurities presents particular challenges in large-scale operations [1]. Isoacetovanillone, formed through positional rearrangement, exhibits similar physical properties to the desired product, necessitating advanced separation techniques [1]. Steam distillation has proven effective for separating ortho-hydroxylated byproducts due to their enhanced volatility from chelation effects [25] [28].

Chromatographic approaches provide high-resolution separation capabilities for complex impurity profiles [8]. Competitive adsorption studies have demonstrated the effectiveness of macroporous polymeric adsorbents for separating vanillin, vanillic acid, and acetovanillone mixtures [8]. The separation process operates under alkaline conditions, reducing chemical waste while maintaining high recovery rates [8].

Biological approaches to byproduct management have emerged as environmentally sustainable alternatives [19] [7]. Microbial catabolic systems capable of converting acetovanillone and related compounds into valuable chemicals offer dual benefits of waste reduction and value-added product formation [19] [7]. Engineered bacterial strains have demonstrated the ability to convert acetovanillone to cis,cis-muconic acid with 96% yield [7] [19].

The implementation of continuous separation processes using membrane-based technologies has shown promise for industrial applications [22]. These systems enable real-time purification while minimizing solvent consumption and processing time [22]. Multi-stage extraction protocols can achieve high purity levels while maintaining cost-effectiveness for large-scale operations [22].

The biosynthesis of acetovanillone in plants proceeds through a sophisticated coenzyme A-dependent β-oxidation pathway that has been most comprehensively characterized in tobacco cell suspension cultures [1] [2]. This pathway represents a novel enzymatic mechanism for acetophenone synthesis, utilizing hydroxycinnamic acid derivatives as precursors.

The central enzyme in this pathway is acetovanillone synthase, a soluble enzyme with an apparent molecular mass of approximately 79 kilodaltons [1] [2]. This enzyme catalyzes the conversion of feruloyl-coenzyme A to acetovanillone in the presence of nicotinamide adenine dinucleotide, following the overall reaction: feruloyl-coenzyme A + nicotinamide adenine dinucleotide + 2 water molecules → acetovanillone + reduced nicotinamide adenine dinucleotide + coenzyme A + carbon dioxide [1] [2].

The enzyme demonstrates remarkable substrate specificity, exhibiting Michaelis-Menten kinetics with apparent kinetic constants of 5.6 micromolar for feruloyl-coenzyme A and 260 micromolar for nicotinamide adenine dinucleotide [1] [2]. The biochemical mechanism involves hydration of the coenzyme A thioester and oxidation of the hydroxyl group to form a ketone, followed by decarboxylation to yield the final acetovanillone product [1].

The proposed pathway suggests that acetovanillone arises through decarboxylation of 4-hydroxy-3-methoxybenzoylacetic acid, with the reaction requiring nicotinamide adenine dinucleotide and proceeding through an oxidative decarboxylation mechanism [1] [2]. Notably, no intermediate compounds could be detected during the reaction when analyzed by high-performance liquid chromatography, suggesting a highly efficient enzymatic conversion [1].

In tobacco cell cultures treated with methyl jasmonate, acetovanillone synthase activity increases dramatically, followed by accumulation of both acetovanillone and acetosyringone in the culture medium [1] [2]. This induction pattern indicates that the biosynthetic pathway is responsive to stress signals and may play a role in plant defense mechanisms.

The coenzyme A-dependent β-oxidation mechanism represents a metabolically significant route that channels ferulic acid from the general phenylpropanoid pathway into acetophenone biosynthesis [1]. The pathway demonstrates competition with other metabolic routes, as inhibition of hydroxycinnamoylputrescine synthesis in methyl jasmonate-treated cells increases acetovanillone and acetosyringone concentrations, suggesting shared precursor pools of hydroxycinnamoyl-coenzyme A thioesters [1] [2].

Metabolic Engineering for Enhanced Yield in Microbial Systems

Significant advances in metabolic engineering have enabled the development of microbial systems capable of producing acetovanillone and related compounds through various biotechnological approaches. These engineered systems offer promising routes for sustainable production of acetovanillone from renewable feedstocks.

Bacterial catabolic systems have been extensively characterized and engineered for acetovanillone metabolism. Rhodococcus rhodochrous strain GD02 harbors a hydroxyphenylethanone pathway that processes acetovanillone through a unique phosphorylation and carboxylation mechanism [3] [4]. The pathway involves eight genes organized in a cluster, encoding enzymes that catalyze sequential phosphorylation by kinase HpeHI, carboxylation by the biotin-dependent enzyme HpeCBA, and dephosphorylation by HpeD [3] [4].

The HpeCBA carboxylase demonstrates specificity for 4-phospho-acetophenone with a kinetic constant ratio of 34 ± 2 millimolar⁻¹ second⁻¹, approximately an order of magnitude higher than for 4-phospho-acetovanillone [3] [4]. This enzymatic system enables bacterial growth on softwood lignin pretreated by oxidative catalytic fractionation, depleting acetovanillone, vanillin, and vanillate completely [3].

Sphingobium species strain SYK-6 has been engineered with the acvABCDEF gene system for acetovanillone catabolism [5] [6]. This system converts acetovanillone to vanilloyl acetic acid through phosphorylation by AcvAB, dephosphorylation by AcvF, and carboxylation by the biotin-dependent AcvCDE complex [5] [6]. The engineered system demonstrates the conversion of 1.2 millimolar acetovanillone to approximately equimolar cis,cis-muconic acid when combined with additional enzymes including vceA, vceB for vanilloyl acetic acid conversion and aroY encoding protocatechuic acid decarboxylase [5] [6].

Feruloyl-coenzyme A synthase engineering has yielded significant improvements in substrate specificity and catalytic efficiency. Engineered variants of feruloyl-coenzyme A synthase from Streptomyces species V-1 have been developed with enhanced activity toward specific phenylpropanoid acids [7]. Notable variants include FcsCIA E407A/K483L, FcsMA E407R/I481R/K483R, FcsHA E407K/I481K/K483I, FcsCA E407R/I481R/K483T, and FcsFA E407R/I481K/K483R, showing 9.96-, 10.58-, 4.25-, 6.49-, and 8.71-fold enhanced catalytic efficiency respectively [7].

Recombinant Escherichia coli strains expressing these engineered feruloyl-coenzyme A synthase mutants have achieved maximum productivities of 6.2 ± 0.3, 5.1 ± 0.23, 4.1 ± 0.25, 7.1 ± 0.3, and 8.7 ± 0.2 millimolar per hour for benzaldehyde, para-anisaldehyde, para-hydroxybenzaldehyde, protocatechualdehyde, and vanillin respectively [7]. These engineered systems provide efficient routes for converting phenylpropanoid acids into aromatic aldehydes with industrial relevance.

Metabolic pathway engineering in Pseudomonas species NGC7 has demonstrated successful production of cis,cis-muconic acid from acetovanillone [5] [6]. The engineered strain expressing the complete acvABCDEF system along with downstream conversion enzymes achieved conversion of 1.2 millimolar acetovanillone to approximately equimolar cis,cis-muconic acid, demonstrating the feasibility of biological funneling for value-added chemical production from lignin-derived compounds [5] [6].

Ecological Distribution in Lignin-Rich Plant Species

Acetovanillone exhibits widespread distribution across diverse plant families, with particularly significant occurrence in lignin-rich species where it functions as both a structural component and a bioactive secondary metabolite. The ecological distribution patterns reveal important insights into the compound's biological roles and evolutionary significance.

Coniferous species represent the most significant natural sources of acetovanillone, particularly within the Pinaceae family [3] [8] [9] [10]. White spruce (Picea glauca) produces acetovanillone as part of its natural defense system against spruce budworm (Choristoneura fumiferiana), a major forest pest in North America [10]. The compound occurs alongside other acetophenones including pungenol and piceol, contributing to the resistance phenotype of certain white spruce genotypes [10].

In coniferous wood processing, acetovanillone emerges as a major component of industrial lignin streams [3] [8] [9]. Softwood black liquor from kraft pulping processes contains acetovanillone as one of the most abundant monoaromatic compounds, typically found in approximately 4:3:2 ratios with guaiacol and vanillin, constituting approximately 90% of the total extracted monoaromatic content [9]. This industrial occurrence makes acetovanillone a target compound for lignin valorization strategies.

The Solanaceae family demonstrates notable acetovanillone production, particularly in stress-responsive secondary metabolism [11] [12]. Solanum erianthum contains acetovanillone along with sesquiterpenoids as bioactive constituents [11]. Tobacco (Nicotiana tabacum) cell cultures represent the most studied system for acetovanillone biosynthesis, where the compound accumulates in response to methyl jasmonate treatment [1] [2] [12]. Cytochrome P450-dependent enzymes in Solanum khasianum catalyze the hydroxylation of acetovanillone's α-methyl group, demonstrating further metabolic diversification [12].

Amaryllidaceae species contain acetovanillone as a minor but significant constituent. Boophone disticha, used in Southern African traditional medicine, yields acetovanillone upon extraction [13] [14]. Crinum species including Crinum buphanoides and Crinum graminicola represent the first isolation sources of acetovanillone from this family [15]. These occurrences suggest potential pharmacological significance in traditional medicinal applications.

The Orchidaceae family, specifically Vanilla species, contains acetovanillone as a flavor-active compound in cured vanilla pods [16] [17]. Vanilla planifolia produces acetovanillone at concentrations approximately 1000 times lower than vanillin, yet the compound contributes significantly to flavor profiles due to its potent organoleptic properties [16]. Vanilla bahiana demonstrates higher acetovanillone signal intensity compared to commercial Vanilla planifolia, suggesting species-specific variations in production [16].

Apiaceae family members, particularly Pimpinella anisum (anise), contain acetovanillone in fruit tissues [18] [19]. The compound occurs alongside coumarins and other bioactive constituents, contributing to the traditional medicinal properties attributed to anise [18]. The presence in essential oil-rich plants suggests roles in chemical defense and pollinator attraction.

Asteraceae represents another family with documented acetovanillone occurrence [20]. Helianthus annuus (sunflower) produces acetophenone derivatives including acetovanillone-related compounds [20]. The widespread distribution across this large plant family indicates evolutionary conservation of acetophenone biosynthetic pathways.

The ecological distribution pattern reveals that acetovanillone occurs most abundantly in lignin-rich woody species, particularly conifers, where it serves multiple functions including structural roles in lignin polymer networks and defensive roles against herbivores and pathogens [3] [10] [21]. The compound's presence in industrial lignin waste streams from coniferous wood processing represents both an environmental consideration and an opportunity for sustainable chemical production [3] [9] [22].

The distribution data demonstrates that acetovanillone functions as an ecologically relevant compound across diverse plant lineages, with concentrations and contexts varying according to species-specific ecological pressures and metabolic capabilities. This widespread occurrence underscores the compound's fundamental importance in plant secondary metabolism and its potential for biotechnological applications.

| Plant Family/Species | Species Examples | Occurrence Context | Concentration Range |

|---|---|---|---|

| Pinaceae (Coniferous) | Picea glauca, Pine species, Spruce | Natural defense compounds, lignin degradation | Major component in lignin streams |

| Solanaceae | Solanum erianthum, Nicotiana tabacum | Secondary metabolites, stress response | Variable, stress-induced |

| Amaryllidaceae | Boophone disticha, Crinum species | Alkaloid-associated compounds | Minor constituent |

| Apiaceae | Pimpinella anisum | Essential oil constituents | Low levels in fruits |

| Asteraceae | Helianthus annuus, Senecio species | Phenolic defense compounds | Variable across species |

| Orchidaceae (Vanilla) | Vanilla planifolia, V. tahitensis | Flavor compounds in cured pods | Low but flavorologically significant |

| Apocynaceae | Apocynum cannabinum | Root extract compounds | Traditional medicine source |

| Lignin-rich industrial waste | Softwood black liquor, Kraft lignin | Lignin depolymerization products | High in industrial processes |

| Eucalyptus species | Eucalyptus globulus | Wood smoke emissions | Smoke constituent |

| Oak wood | Quercus species | Wood smoke emissions | Smoke constituent |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

Mp 115 °

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 92 of 140 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 48 of 140 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

General Manufacturing Information

Dates

Neuroprotective Ability of Apocynin Loaded Nanoparticles (APO-NPs) as NADPH Oxidase (NOX)-Mediated ROS Modulator for Hydrogen Peroxide-Induced Oxidative Neuronal Injuries

Manisha Singh, Shriya Agarwal, Raj Kumar Tiwari, Silpi Chanda, Kuldeep Singh, Prakhar Agarwal, Aishwarya Kashyap, Pranav Pancham, Shweta Mall, Rachana R, Shalini SharmaPMID: 34443598 DOI: 10.3390/molecules26165011

Abstract

Apocynin (APO) is a known multi-enzymatic complexed compound, employed as a viable NADPH oxidase (NOX) inhibitor, extensively used in both traditional and modern-day therapeutic strategies to combat neuronal disorders. However, its therapeutic efficacy is limited by lower solubility and lesser bioavailability; thus, a suitable nanocarrier system to overcome such limitations is needed. The present study is designed to fabricate APO-loaded polymeric nanoparticles (APO-NPs) to enhance its therapeutic efficacy and sustainability in the biological system. The optimized APO NPs in the study exhibited 103.6 ± 6.8 nm and -13.7 ± 0.43 mV of particle size and zeta potential, respectively, along with further confirmation by TEM. In addition, the antioxidant (AO) abilities quantified by DPPH and nitric oxide scavenging assays exhibited comparatively higher AO potential of APO-NPs than APO alone. An in-vitro release profile displayed a linear diffusion pattern of zero order kinetics for APO from the NPs, followed by its cytotoxicity evaluation on the PC12 cell line, which revealed minimal toxicity with higher cell viability, even after treatment with a stress inducer (HO

). The stability of APO-NPs after six months showed minimal AO decline in comparison to APO only, indicating that the designed nano-formulation enhanced therapeutic efficacy for modulating NOX-mediated ROS generation.

Apocynin ameliorates cognitive deficits in streptozotocin-induced diabetic rats

L Xianchu, L Kang, D Beiwan, P Huan, L MingPMID: 33393325 DOI: 10.4149/BLL_2021_010

Abstract

The aim was to investigate the improvement properties of apocynin and its potential mechanism on diabetes-associated cognitive decline.In this study, the model of diabetic rat was established by STZ (50 mg/kg) and treated with apocynin (16 mg/kg/d for 12 weeks). The cognitive ability was evaluated by Morris water maze test. The indicators of oxidative stress (SOD and MDA) were analyzed by spectrophotometer. The inflammatory cytokines were measured by real time-PCR and ELISA. The protein expressions of Nrf-2, HO-1, Bcl-2 and Bax were determined by Western blot.

Treatment with apocynin ameliorated diabetes-related learning and memory injury, as represented by decreasing escape latency and enhancement of the number of times of crossing platform, in the Morris water maze test. In hippocampus, apocynin markedly augmented SOD activity and inhibited MDA level to alleviate oxidative stress. Moreover, apocynin obviously relieved inflammatory reaction by suppressing TNF-α, IL-1β and IL-6 concentrations. Concomitantly, apocynin also statistically enhanced Nrf-2 and HO-1 protein expression to improve DACD. Lastly, apocynin notably ameliorated Bax/Bcl-2 ratio by regulating Bax and Bcl-2 protein expression to mitigate apoptosis.

Our results have shown that apocynin may be a valid therapeutic agent against DACD via modulation of antioxidant, anti-inflammatory, and anti-apoptosis (Tab. 1, Fig. 18, Ref. 35).

Xanthine Oxidoreductase-Mediated Superoxide Production Is Not Involved in the Age-Related Pathologies in

Shuichi Shibuya, Kenji Watanabe, Yusuke Ozawa, Takahiko ShimizuPMID: 33805516 DOI: 10.3390/ijms22073542

Abstract

Reactive oxygen species (ROS) metabolism is regulated by the oxygen-mediated enzyme reaction and antioxidant mechanism within cells under physiological conditions. Xanthine oxidoreductase (XOR) exhibits two inter-convertible forms (xanthine oxidase (XO) and xanthine dehydrogenase (XDH)), depending on the substrates. XO uses oxygen as a substrate and generates superoxide (O) in the catalytic pathway of hypoxanthine. We previously showed that superoxide dismutase 1 (SOD1) loss induced various aging-like pathologies via oxidative damage due to the accumulation of O

in mice. However, the pathological contribution of XO-derived O

production to aging-like tissue damage induced by SOD1 loss remains unclear. To investigate the pathological significance of O

derived from XOR in

mice, we generated

-null and XO-type- or XDH-type-knock-in (KI) double-mutant mice. Neither XO-type- nor XDH-type KI mutants altered aging-like phenotypes, such as anemia, fatty liver, muscle atrophy, and bone loss, in

mice. Furthermore, allopurinol, an XO inhibitor, or apocynin, a nicotinamide adenine dinucleotide phosphate oxidase (NOX) inhibitor, failed to improve aging-like tissue degeneration and ROS accumulation in

mice. These results showed that XOR-mediated O

production is relatively uninvolved in the age-related pathologies in

mice.

Apocynin prevents cigarette smoking-induced loss of skeletal muscle mass and function in mice by preserving proteostatic signalling

Stanley M H Chan, Ivan Bernardo, Chanelle Mastronardo, Kevin Mou, Simone N De Luca, Huei Jiunn Seow, Aleksandar Dobric, Kurt Brassington, Stavros Selemidis, Steven Bozinovski, Ross VlahosPMID: 33817783 DOI: 10.1111/bph.15482

Abstract

Skeletal muscle dysfunction is a major comorbidity of chronic obstructive pulmonary disease (COPD). This type of muscle dysfunction may be a direct consequence of oxidative insults evoked by cigarette smoke (CS) exposure. The present study examined the effects of a potent Nox inhibitor and reactive oxygen species (ROS) scavenger, apocynin, on CS-induced muscle dysfunction.Male BALB/c mice were exposed to either room air (sham) or CS generated from nine cigarettes per day, 5 days a week for 8 weeks, with or without the coadministration of apocynin (5 mg·kg

, i.p.). C2C12 myotubes exposed to either hydrogen peroxide (H

O

) or water-soluble cigarette smoke extract (CSE) with or without apocynin (500 nM) were used as an experimental model in vitro.

Eight weeks of CS exposure caused muscle dysfunction in mice, reflected by 10% loss of muscle mass and 54% loss of strength of tibialis anterior which were prevented by apocynin administration. In C2C12 myotubes, direct exposure to H

O

or CSE caused myofibre wasting, accompanied by ~50% loss of muscle-derived insulin-like growth factor (IGF)-1 and two-fold induction of Cybb, independent of cellular inflammation. Expression of myostatin and MAFbx, negative regulators of muscle mass, were up-regulated under H

O

but not CSE conditions. Apocynin treatment abolished CSE-induced Cybb expression, preserving muscle-derived IGF-1 expression and signalling pathway downstream of mammalian target of rapamycin (mTOR), thereby preventing myofibre wasting.

Targeted pharmacological inhibition of Nox-derived ROS may alleviate the lung and systemic manifestations in smokers with COPD.

Organic dust exposure induces stress response and mitochondrial dysfunction in monocytic cells

Sanjana Mahadev Bhat, Denusha Shrestha, Nyzil Massey, Locke A Karriker, Anumantha G Kanthasamy, Chandrashekhar CharavaryamathPMID: 33755775 DOI: 10.1007/s00418-021-01978-x

Abstract

Exposure to airborne organic dust (OD), rich in microbial pathogen-associated molecular patterns (PAMPs), is shown to induce lung inflammation. A common manifestation in lung inflammation is altered mitochondrial structure and bioenergetics that regulate mitochondrial ROS (mROS) and feed a vicious cycle of mitochondrial dysfunction. The role of mitochondrial dysfunction in other airway diseases is well known. However, whether OD exposure induces mitochondrial dysfunction remains elusive. Therefore, we tested a hypothesis that organic dust extract (ODE) exposure induces mitochondrial stress using a human monocytic cell line (THP1). We examined whether co-exposure to ethyl pyruvate (EP) or mitoapocynin (MA) could rescue ODE exposure induced mitochondrial changes. Transmission electron micrographs showed significant differences in cellular and organelle morphology upon ODE exposure. ODE exposure with and without EP co-treatment increased the mtDNA leakage into the cytosol. Next, ODE exposure increased PINK1, Parkin, cytoplasmic cytochrome c levels, and reduced mitochondrial mass and cell viability, indicating mitophagy. MA treatment was partially protective by decreasing Parkin expression, mtDNA and cytochrome c release and increasing cell viability.Dexmedetomidine Alleviates Hypoxia-Induced Synaptic Loss and Cognitive Impairment via Inhibition of Microglial NOX2 Activation in the Hippocampus of Neonatal Rats

Xiaohui Chen, Dongtai Chen, Qiang Li, Shuyan Wu, Jiahao Pan, Yanling Liao, Xiaochun Zheng, Weian ZengPMID: 33628369 DOI: 10.1155/2021/6643171

Abstract

Perinatal hypoxia is a universal cause of death and neurological deficits in neonates worldwide. Activation of microglial NADPH oxidase 2 (NOX2) leads to oxidative stress and neuroinflammation, which may contribute to hypoxic damage in the developing brain. Dexmedetomidine has been reported to exert potent neuroprotection in several neurological diseases, but the mechanism remains unclear. We investigated whether dexmedetomidine acts through microglial NOX2 to reduce neonatal hypoxic brain damage.The potential role of microglial NOX2 in dexmedetomidine-mediated alleviation of hypoxic damage was evaluated in cultured BV2 microglia and neonatal rats subjected to hypoxia.

, neonatal rats received dexmedetomidine (25

g/kg, i.p.) 30 min before or immediately after hypoxia (5% O

, 2 h). Apocynin-mediated NOX inhibition and lentivirus-mediated NOX2 overexpression were applied to further assess the involvement of microglial NOX2 activation.

Pre- or posttreatment with dexmedetomidine alleviated hypoxia-induced cognitive impairment, restored damaged synapses, and increased postsynaptic density-95 and synaptophysin protein expression following neonatal hypoxia. Importantly, dexmedetomidine treatment suppressed hypoxia-induced microglial NOX2 activation and subsequent oxidative stress and the neuroinflammatory response, as reflected by reduced 4-hydroxynonenal and ROS accumulation, and decreased nuclear NF-

B p65 and proinflammatory cytokine levels in cultured BV2 microglia and the developing hippocampus. In addition, treating primary hippocampal neurons with conditioned medium (CM) from hypoxia-activated BV2 microglia resulted in neuronal damage, which was alleviated by CM from dexmedetomidine-treated microglia. Moreover, the neuroprotective effect of dexmedetomidine was reversed in NOX2-overexpressing BV2 microglia and diminished in apocynin-pretreated neonatal rats.

Dexmedetomidine targets microglial NOX2 to reduce oxidative stress and neuroinflammation and subsequently protects against hippocampal synaptic loss following neonatal hypoxia.

Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use

Amena Mahmood, Padmini Bisoyi, Rajkumar Banerjee, Md Yousuf, Shyamal K GoswamiPMID: 33515200 DOI: 10.1007/s11010-020-04039-4

Abstract

Mitoapocynin is a triphenylphosphonium conjugated derivative of apocynin that specifically locates to the mitochondria. It has been developed as a mitochondrially targeted therapeutic antioxidant. We attempted to attenuate the mitochondrial ROS induced in H9c2 cardiac myoblast cells treated with norepinephrine. Mitoapocynin was a poor quencher of total ROS as detected by the fluoroprobe DCFH-DA. Using mitochondrial superoxide specific probe MitoSoxRed, we found that 5-10 µM mitoapocynin itself induces superoxide over and above that is generated by the norepinephrine treatment. A supposedly control molecule to mitoapocynin, the synthetic compound PhC11TPP, having the triphenylphosphonium group and a benzene moiety with C11 aliphatic chain spacer was also found to be a robust inducer of mitochondrial ROS. Subsequent assays with several cell lines viz., NIH3T3, HEK293, Neuro2A, MCF-7 and H9c2, showed that prolonged exposure to mitoapocynin induces cell death by apoptosis that can be partially prevented by the general antioxidant N-acetyl cysteine. Analyses of mitochondrial electron transport complexes by Blue Native Polyacrylamide gel electrophoresis showed that both mitoapocynin and PhC11TPP disrupt the mitochondrial Complex I and V, and in addition, PhC11TPP also damages the Complex IV. Our data thus highlights the limitations of the therapeutic use of mitoapocynin as an antioxidant.The Effect of Apocynin on Fat Graft Survival

Ekrem Ramazan Keskin, Dogan ÇakanPMID: 33649924 DOI: 10.1007/s00266-021-02180-z

Abstract

In this study, we investigated the effect of apocynin on fat graft survival in a rat model.Twenty-one Wistar albino male rats were included in the study. The grafts taken from the inguinal area were applied to the nape of each rat. The rats were randomly divided into three groups. Apocynin+DMSO, DMSO and saline were administered intraperitoneally once daily for 14 days. After 90 days, the animals were sacrificed and the grafts were excised. The weights and volumes were measured and sent for histopathological evaluation. The weight, volume, survival rates of the grafts, the number of viable cells with the MTT test and pathological parameters, inflammation, vascularization, fibrosis, lipogranuloma and cyst formation, were evaluated.

Statistically significant differences were found between the groups in survival rates (p<0.05). In paired comparisons between the groups, the parameters of viable cells and survival rates were statistically significantly higher in apocynin group compared to the other groups (p<0.05). The survival rates relating to the weight and viable cell count in the DMSO group were statistically significantly higher than in the control group (p<0.05). However, no statistically significant difference was found between the DMSO group and the control group in the survival rate in terms of volume (p<0.05). There was no significant difference between the groups in the comparison of pathological parameters (p>0.05).

Apocynin increases fat graft survival in the animal fat grafting model. Therefore, apocynin can be used as an effective medical agent to prevent the volume loss of fat grafts.

This journal requires that authors assign a level of evidence to each article. For a full description of these Evidence-Based Medicine ratings, please refer to the Table of Contents or the online Instructions to Authors www.springer.com/00266 .

Apocynin ameliorates NADPH oxidase 4 (NOX4) induced oxidative damage in the hypoxic human retinal Müller cells and diabetic rat retina

Ajmal Ahmad, Mohd Imtiaz Nawaz, Mohammad Mairaj Siddiquei, Ahmed M Abu El-AsrarPMID: 33515385 DOI: 10.1007/s11010-021-04071-y

Abstract

NADPH oxidase (NOX) is a main producers of reactive oxygen species (ROS) that may contribute to the early pathogenesis of diabetic retinopathy (DR). ROS has harmful effects on endogenous neuro-survival factors brain-derived neurotrophic factor (BDNF) and sirtuin 1 (SIRT1) are necessary for the growth and survival of the retina. The role of NOX isoforms NOX4 in triggering ROS in DR is not clear. Here we determine the protective effects of a plant-derived NOX inhibitor apocynin (APO) on NOX4-induced ROS production which may contribute to the depletion of survival factors BDNF/SIRT1 or cell death in the diabetic retinas. Human retinal Müller glial cells (MGCs) were treated with hypoxia mimetic agent cobalt chloride (CoCl) in the absence or presence of APO. Molecular analysis demonstrates that NOX4 is upregulated in CoCl

-treated MGCs and in the diabetic retinas. Increased NOX4 was accompanied by the downregulation of BDNF/SIRT1 expression or in the activation of apoptotic marker caspase-3. Whereas, APO treatment downregulates NOX4 and subsequently upregulates BDNF/SIRT1 or alleviate caspase-3 expression. Accordingly, in the diabetic retina we found a positive correlation in NOX4 vs ROS (p = 0.025; R

= 0.488) and caspase-3 vs ROS (p = 0.04; R

= 0.428); whereas a negative correlation in BDNF vs ROS (p = 0.009; R

= 0.596) and SIRT1 vs ROS (p = 0.0003; R

= 0.817) respectively. Taken together, NOX4-derived ROS could be a main contributor in downregulating BDNF/SIRT1 expression or in the activation of caspase-3. Whereas, APO treatment may minimize the deleterious effects occurring due to hyperglycemia and/or diabetic mimic hypoxic condition in early pathogenesis of DR.